Tetradecahydroacridine
Overview
Description
Tetradecahydroacridine is a chemical compound with the molecular formula C₁₃H₂₃N It is a saturated azaheterocyclic tertiary amine, which means it contains a nitrogen atom within a ring structure that is fully saturated with hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecahydroacridine can be achieved through the reductive amination of (R*,R*)-2,2’-methylene-bis-cyclohexanone with methylamine and potassium borohydride. This reaction yields a mixture of (4aα,8aβ,9aα,10aβ)- and (4aα,8aα,9aβ,10aα)-tetradecahydro-10-methylacridine in a ratio of approximately 1.3:1 with an overall yield of 57% . The N-demethylation of these intermediates via the N-nitrosamine pathway leads to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tetradecahydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of this compound.
Scientific Research Applications
Biology: Research is ongoing to explore its potential biological activities and interactions with biological molecules.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Tetradecahydroacridine and its derivatives may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tetradecahydroacridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Tetradecahydroacridine can be compared with other similar compounds, such as:
Decahydroquinoline: Similar in structure but with fewer hydrogen atoms.
Tetrahydroacridine: Contains fewer hydrogen atoms and different stereochemical properties.
Hexahydroacridine: Another related compound with different hydrogen saturation levels.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h10-14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTPCSZJZAKJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC3CCCCC3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937301 | |
Record name | Tetradecahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16726-19-5, 24526-17-8 | |
Record name | 4aalpha,8abeta,9abeta,10aalpha-Tetradecahydroacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4aalpha,8abeta,9aalpha,10aalpha-Tetradecahydroacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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